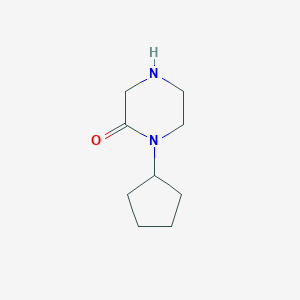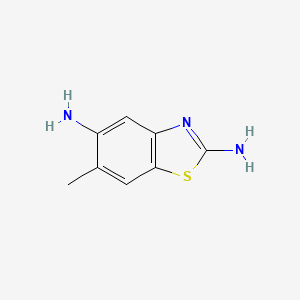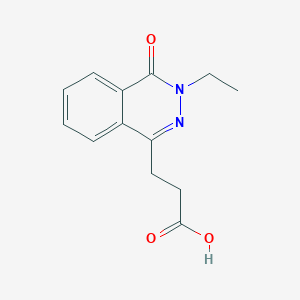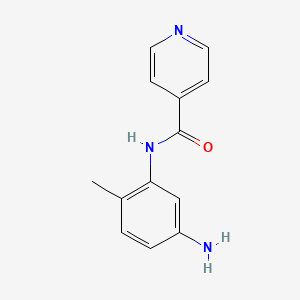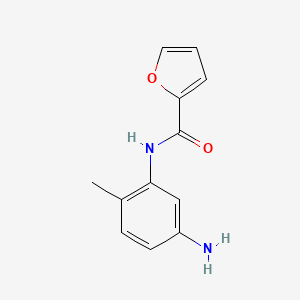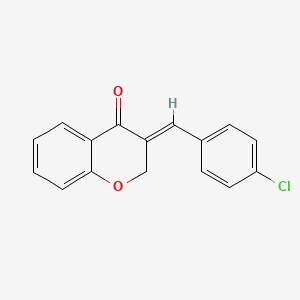
(E)-2,3-二氢-3-((4-氯苯基)亚甲基)-4H-1-苯并吡喃-4-酮
描述
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state under standard conditions.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s overall geometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity with other substances.科学研究应用
Nonlinear Optical Studies
- Scientific Field: Applied Physics
- Summary of Application: The compound N’- [(E)- (4Chlorophenyl) (phenyl)methylene]-4-methylbenzenesulfonohydrazide (4CBPTH), which is synthesized by a simple Schiff base condensation reaction, has been studied for its potential in optical applications .
- Methods of Application: The compound was grown as a single crystal by slow evaporation solution growth method . Nonlinear optical properties were studied by Z-scan technique using two different laser source diode laser (785 nm, 50 mW) and Nd:YAG laser (532 nm, 10 Hz, 9 ns) .
- Results or Outcomes: The compound exhibited saturable absorption under CW IR laser excitation and reverse saturable absorption under nano pulsed laser excitation . It also exhibited two-photon absorption induced optical limiting behaviour with an onset optical limiting threshold of 8.5×10^12 W/m^2, which makes them suitable for laser safety devices against green nano pulsed laser excitation .
Structural Analysis and Reactivity Insights
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: A compound with a similar structure, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has been studied for its structure–reactivity relationship .
- Methods of Application: The study used single-crystal X-ray diffraction (SCXRD) analysis, supplemented by a Hirshfeld surfaces analysis . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .
- Results or Outcomes: The study provided a deeper understanding of the compound’s chemical reactivity properties . The aromatic character and π–π stacking ability were also evaluated with the help of LOLIPOP and ring aromaticity measures .
Biological Potential of Indole Derivatives
- Scientific Field: Biochemistry
- Summary of Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Methods of Application: The study of indole derivatives involves the synthesis of various compounds containing the indole nucleus, followed by testing their biological activity .
- Results or Outcomes: Indole derivatives possess various biological activities . They have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include looking at safety precautions that need to be taken when handling the compound.
未来方向
This could involve suggesting further studies that could be done to learn more about the compound. For example, if the compound has medicinal properties, future research could look at optimizing its synthesis, improving its efficacy, or reducing its side effects.
属性
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYQJQFGBXYDD-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159158 | |
| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one | |
CAS RN |
62174-08-7 | |
| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62174-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-chlorophenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062174087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



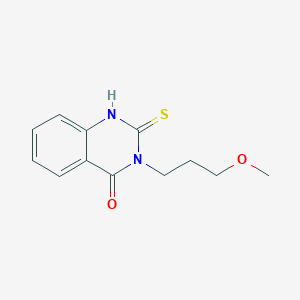
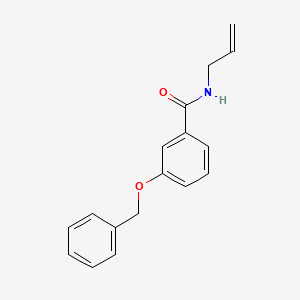

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)
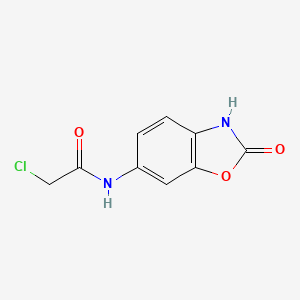

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)
